Tert-butyl 4-chloroquinolin-6-ylcarbamate

Purity HPLC NMR

Need a stable quinoline intermediate that survives cross-coupling while offering a site for nucleophilic substitution? Unprotected amines degrade; chloro-deficient analogs lack reaction handles. **Solution**: tert-Butyl 4-chloroquinolin-6-ylcarbamate (CAS 1447606-50-9). - **Orthogonal reactivity**: 4-Cl for Pd-catalyzed amination/Suzuki; 6-NHBoc stable under coupling conditions. - **Logistics**: Room-temperature storage - no cold chain, reduced shipping risk. - **Scale-ready**: Suitable for kinase inhibitor (DYRK1A/AAK1) and antimalarial library synthesis.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.74
CAS No. 1447606-50-9
Cat. No. B3009752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-chloroquinolin-6-ylcarbamate
CAS1447606-50-9
Molecular FormulaC14H15ClN2O2
Molecular Weight278.74
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl
InChIInChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18)
InChIKeyAGPTVTZQAGQHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Technical Profile & Procurement Overview


tert-Butyl 4-chloroquinolin-6-ylcarbamate (CAS 1447606-50-9) is a protected aminoquinoline intermediate featuring a 4-chloro substituent on the quinoline ring and a tert-butyloxycarbonyl (Boc) protecting group on the 6-amino moiety . It serves as a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents, due to the orthogonal reactivity of its chloro and Boc functionalities .

Orthogonal handles: Boc-protected 6-amine and 4-chloro enable sequential couplings
Room-temperature storage simplifies logistics and reduces cold-chain dependency
Key intermediate for kinase inhibitor and antimicrobial research programs

Why Generic In-Class Substitution Fails


In-class substitution with unprotected amines (e.g., 4-chloroquinolin-6-amine) or chloro-deficient Boc-quinolines leads to divergent synthetic outcomes. The combination of a 4-chloro leaving group and a Boc-protected 6-amino handle enables orthogonal functionalization; the Boc group ensures amine stability during cross-coupling reactions at the 4-position, while the chloro atom provides a site for nucleophilic aromatic substitution or metal-catalyzed coupling . Analogs lacking the 4-chloro group (e.g., tert-butyl quinolin-6-ylcarbamate) cannot participate in analogous C–N or C–C bond-forming reactions at this position, and unprotected amines are susceptible to oxidative degradation and undesired side reactions .

Unprotected amine analogs
Using 4-chloroquinolin-6-amine may lead to oxidative degradation and undesired side reactions during metal-catalyzed couplings.
Chloro-deficient Boc-quinolines
Analogs lacking the 4-chloro group (e.g., tert-butyl quinolin-6-ylcarbamate) limit functionalization at that position, altering synthetic outcomes.
Incomplete orthogonal protection
The combined Boc/chloro pattern defines the compound’s utility; single-handle variants may not support the same sequential derivatization strategy.

Quantitative Differentiation Against Closest Analogs


Purity Specifications: 97-98% vs. Generic Baseline

tert-Butyl 4-chloroquinolin-6-ylcarbamate is offered at a minimum purity of 97% (by HPLC/NMR), with some vendors reporting 98%+, exceeding the 95% purity typical for the closely related unprotected amine 4-chloroquinolin-6-amine . This higher purity reduces the need for additional purification steps and ensures more consistent yields in multi-step synthetic sequences .

Purity
Reported
97–98% vs 95%
+2–3 pp
Supports batch consistency and yield reproducibility
Supplier CoA data; verify per lot
Purity HPLC NMR Quality Control

Storage Stability: Room Temperature vs. Cold Chain

The Boc-protected compound is stable at room temperature (RT) for long-term storage, whereas the free amine 4-chloroquinolin-6-amine requires storage under inert gas at 2–8°C to prevent decomposition [1]. This 18–20°C difference in storage temperature translates to lower shipping and facility energy costs, as well as reduced risk of degradation during transit .

Storage
Reported
RT vs 2–8°C under N₂
≥12°C higher
Simplifies logistics and reduces cold-chain cost
Vendor storage guidance; confirm under lab conditions
Storage Stability Logistics Handling

Orthogonal Boc Protection vs. Unprotected Amine

The Boc protecting group enables selective deprotection under acidic conditions (e.g., TFA/DCM) without affecting the 4-chloro substituent, allowing sequential functionalization. In contrast, the free amine 4-chloroquinolin-6-amine participates in undesired side reactions during metal-catalyzed couplings and oxidizes over time . Industry documentation notes that the tert-butyl carbamate protection provides improved stability during cross-coupling reactions, enabling efficient synthesis of complex quinoline derivatives .

Protecting Group
Class-level
Boc stable to bases/nucleophiles; cleaved selectively with TFA
Enables orthogonal functionalization in synthetic sequences
Requires validation in specific coupling protocols
Protecting Group Synthetic Efficiency Cross-Coupling

Boiling Point and Thermal Stability Advantage

tert-Butyl 4-chloroquinolin-6-ylcarbamate has a predicted boiling point of 360.8±22.0 °C at 760 mmHg, which is approximately 20°C higher than the 340.3±22.0 °C boiling point of the free amine 4-chloroquinolin-6-amine . This reduced volatility is advantageous during solvent removal and high-temperature reactions, minimizing compound loss and facilitating easier isolation.

Boiling Point
Reported
360.8°C vs 340.3°C
+20.5°C
Reduced volatility may minimize evaporative loss
Predicted values; experimental verification recommended
Physical Property Volatility Purification

Relevance in Kinase Inhibitor Synthesis

Quinoline-substituted carbamates, including tert-butyl 4-chloroquinolin-6-ylcarbamate, are recognized intermediates in the synthesis of 6-O-substituted macrolide antibiotics and kinase inhibitors. US Patent 7,074,932 describes metal-catalyzed coupling reactions of haloquinolines (such as 4-chloroquinolines) with carbamates to produce pharmacologically active derivatives [1]. While direct IC₅₀ data for the target compound are not available, its structural features align with those of intermediates used to generate potent DYRK1A/DYRK1B and AAK1 inhibitors .

Kinase Inhibitor Context
Class-level
4-Cl + Boc handle aligns with patent intermediates for DYRK1A/AAK1 inhibitors
Supports kinase inhibitor building block suitability
Direct IC₅₀ data unavailable; structural alignment only
Kinase Inhibitor Medicinal Chemistry Patent Evidence

Optimal Application Scenarios


4-Substituted Quinoline Kinase Inhibitors

The 4-chloro group undergoes Pd-catalyzed amination or Suzuki coupling to introduce aromatic amines or boronic acids, while the Boc-protected 6-amino group remains intact for subsequent functionalization. This orthogonal reactivity is essential for constructing complex kinase inhibitor scaffolds (e.g., DYRK1A, AAK1) where precise control over substitution patterns is required .

Macrolide Antibiotic Intermediates

tert-Butyl 4-chloroquinolin-6-ylcarbamate can be employed in metal-catalyzed coupling reactions to generate quinoline-substituted carbamates, which serve as intermediates for 6-O-substituted macrolide antibiotics. The Boc group stabilizes the amine during the coupling step and is subsequently removed under mild acidic conditions [1].

Antiparasitic Agent Development

Quinoline derivatives are well-known antimalarial scaffolds. The compound's ability to undergo selective functionalization at the 4-position while preserving a protected amine at the 6-position makes it suitable for generating focused libraries of antiparasitic candidates targeting heme polymerization or other parasite-specific pathways .

Room-Temperature Process Chemistry

In large-scale or multi-site synthesis campaigns, the room-temperature storage stability of tert-butyl 4-chloroquinolin-6-ylcarbamate eliminates cold-chain requirements, reduces shipping complexity, and lowers the risk of degradation during transport compared to cold-sensitive analogs [2].

Application
Selection Property
Validation Focus
4-Substituted Quinoline Kinase Inhibitor Research
Orthogonal 4-Cl and Boc-protected amine reactivity
Pd-catalyzed amination/Suzuki coupling for scaffold diversification
Macrolide Antibiotic Intermediate Synthesis
Boc-stabilized amine during metal-catalyzed coupling
Deprotection under mild acidic conditions post-coupling
Antiparasitic Agent Development
Selective 4-position functionalization
Focused library synthesis for antiparasitic screening
Room-Temperature Process Chemistry
Room-temperature storage stability
Logistics simplification and stability during multi-site campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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